2-(benzylsulfanyl)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]acetamide
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Overview
Description
2-(benzylsulfanyl)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]acetamide is an organic compound that features a benzylsulfanyl group, a methoxyphenoxy group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzylsulfanyl Intermediate: This step involves the reaction of benzyl chloride with thiourea to form benzylthiourea, followed by hydrolysis to yield benzylsulfanyl.
Preparation of the Alkyne Intermediate: The alkyne intermediate can be synthesized by reacting 4-bromo-2-methoxyphenol with propargyl bromide in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves coupling the benzylsulfanyl intermediate with the alkyne intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, lithium aluminum hydride (LiAlH4), or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide, potassium tert-butoxide, or sodium hydride can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(benzylsulfanyl)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylsulfanyl group can form covalent bonds with cysteine residues in proteins, while the methoxyphenoxy group can engage in hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(benzylsulfanyl)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]acetamide: can be compared with other compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group, for example, can enhance its lipophilicity and membrane permeability, making it a valuable compound for drug development.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[4-(2-methoxyphenoxy)but-2-ynyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-23-18-11-5-6-12-19(18)24-14-8-7-13-21-20(22)16-25-15-17-9-3-2-4-10-17/h2-6,9-12H,13-16H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFRUSOGLDVZLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)CSCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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